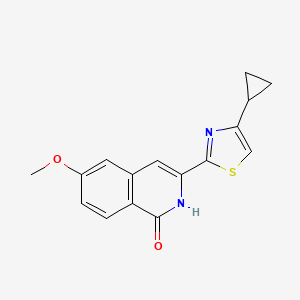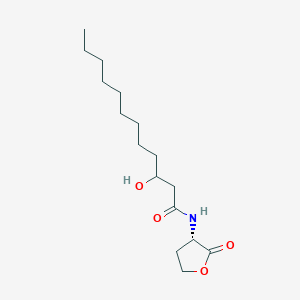
tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butyl group and the 2-fluorobenzyl moiety in this compound adds to its chemical diversity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction, where a suitable azetidine precursor reacts with a dipolarophile under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butoxycarbonyl (Boc) protection strategy, which involves the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base.
Attachment of the 2-Fluorobenzyl Moiety: The 2-fluorobenzyl group is attached through a nucleophilic substitution reaction, where the azetidine intermediate reacts with 2-fluorobenzylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a valuable building block in organic synthesis for the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Drug Development:
Medicine:
Pharmaceuticals: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with specific biological activities.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound has a similar azetidine core but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another azetidine derivative with a different functional group, offering unique reactivity and applications.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A related compound with a selenazole ring, showcasing the diversity of azetidine-based structures.
Uniqueness: tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate stands out due to the presence of the 2-fluorobenzyl group, which imparts unique chemical properties and potential biological activities. Its combination of azetidine and fluorobenzyl moieties makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
887590-08-1 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
ANIFKLNDXOBPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





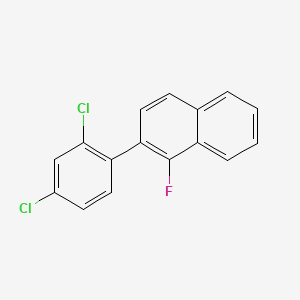
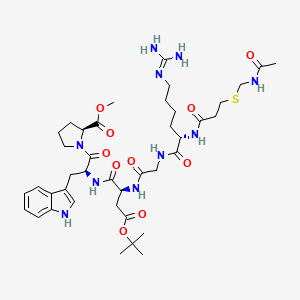
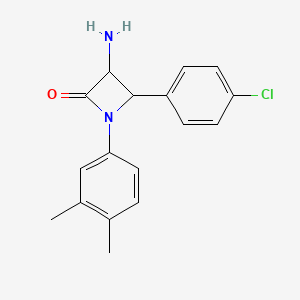
![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)



![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)
